{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methylphenyl)methanone
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Overview
Description
{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups, followed by the formation of a piperazine derivative. The final step involves the coupling of the piperazine derivative with 4-methylphenylmethanone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of {4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE involves interactions with specific molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, affecting cellular processes. The piperazine moiety can interact with biological receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- 2-Nitro-4-(trifluoromethyl)aniline
Uniqueness
{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17F3N4O5 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C19H17F3N4O5/c1-12-2-4-13(5-3-12)18(27)24-8-6-23(7-9-24)17-15(25(28)29)10-14(19(20,21)22)11-16(17)26(30)31/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
NTHACYYUMGGWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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